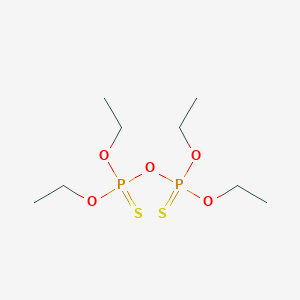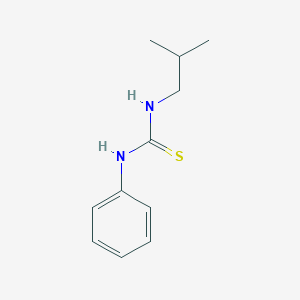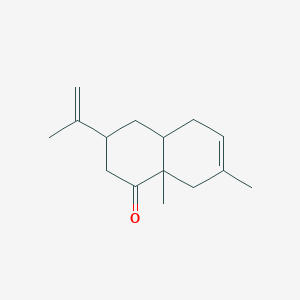
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one is a chemical compound that belongs to the class of bicyclic compounds known as naphthalenes. It is commonly referred to as muscone and is used in the fragrance industry due to its strong musky odor. In recent years, muscone has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of muscone is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. Muscone has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress.
Effets Biochimiques Et Physiologiques
Muscone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Muscone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, muscone has been found to have neuroprotective effects by promoting the survival of neurons and reducing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Muscone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, muscone has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, muscone has a strong odor, which can interfere with some experimental procedures.
Orientations Futures
There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of muscone-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.
Méthodes De Synthèse
Muscone can be synthesized through the hydrogenation of musk ketone, which is a synthetic compound used in the fragrance industry. The hydrogenation process involves the use of a catalyst such as platinum or palladium, and the reaction takes place under high temperature and pressure conditions.
Applications De Recherche Scientifique
Muscone has been found to have various therapeutic properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Muscone has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Propriétés
Numéro CAS |
18174-13-5 |
|---|---|
Nom du produit |
3,4,4a,5,8,8a-Hexahydro-7,8a-dimethyl-3-(1-methylvinyl)naphthalen-1(2H)-one |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
7,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-7-13-6-5-11(3)9-15(13,4)14(16)8-12/h5,12-13H,1,6-9H2,2-4H3 |
Clé InChI |
VGHRNFJTQACVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
SMILES canonique |
CC1=CCC2CC(CC(=O)C2(C1)C)C(=C)C |
Autres numéros CAS |
18174-13-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
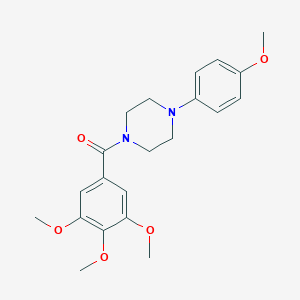
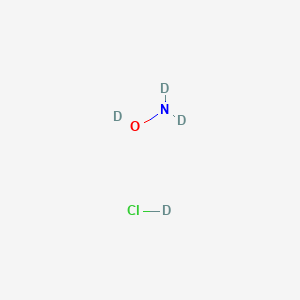
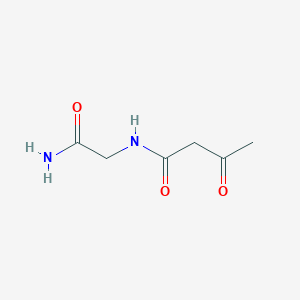
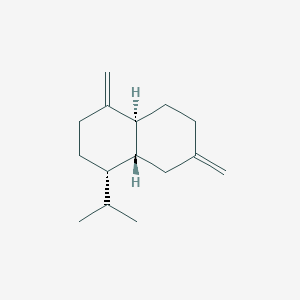
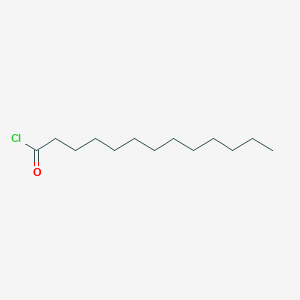
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
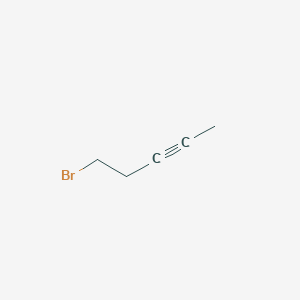
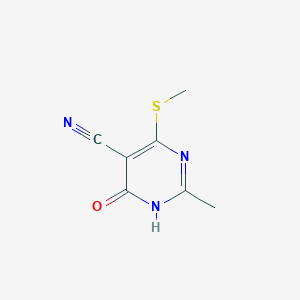
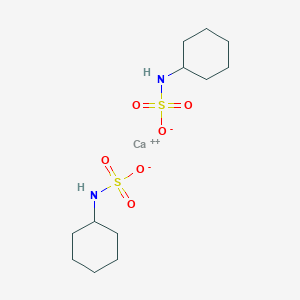
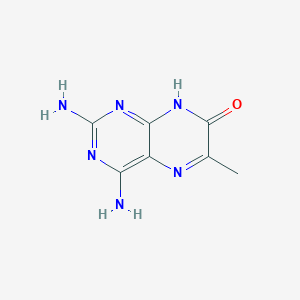
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
